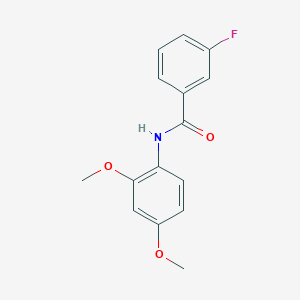

N-(2,4-dimethoxyphenyl)-3-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dimethoxyphenyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C15H14FNO3 and its molecular weight is 275.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 275.09577147 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Imaging Tumor Proliferation by PET

One study discusses a compound, 18F-ISO-1, used for PET imaging to assess cellular proliferation in tumors. The correlation between tumor uptake values and the Ki-67 proliferative index suggests its potential for evaluating solid tumors' proliferative status. This approach could indirectly hint at the utility of structurally similar compounds in diagnostic imaging and cancer research (Dehdashti et al., 2013).

Synthetic Route Development for Medicinal Chemistry

Another study focuses on developing a practical and scalable synthetic route for YM758 monophosphate, a potent If channel inhibitor. This showcases the importance of synthetic chemistry in optimizing the production of pharmacologically relevant compounds. It exemplifies how N-(2,4-dimethoxyphenyl)-3-fluorobenzamide could be pivotal in medicinal chemistry for synthesizing new therapeutic agents (Yoshida et al., 2014).

Analysis of Long-Range Couplings and Molecular Interactions

Research on 2-fluorobenzamide and derivatives reveals insights into spin-spin couplings and molecular interactions, highlighting the role of specific functional groups in influencing molecular behavior. This could indicate the utility of this compound in studying molecular dynamics and interactions in complex systems (Rae et al., 1993).

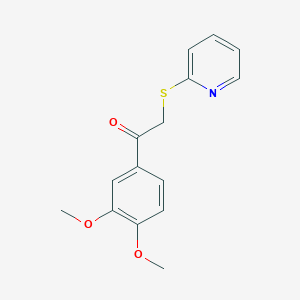

Antitumor Activity and Mechanistic Insights

The study of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and related compounds reveals potent antiproliferative activity against various cancer cell lines. This research underscores the therapeutic potential of fluorine-substituted benzamide derivatives in oncology, suggesting possible applications for this compound in cancer treatment and understanding the mechanisms of action (Mortimer et al., 2006).

Wirkmechanismus

Target of Action

N-(2,4-dimethoxyphenyl)-3-fluorobenzamide, also known as Cambridge id 5529707, primarily targets bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction with the switch region inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria .

Biochemical Pathways

The inhibition of RNAP affects the transcription process in bacteria, leading to a disruption in protein synthesis . This disruption can inhibit the growth and proliferation of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Pharmacokinetics

The compound’s potent antimicrobial activity suggests it may have favorable bioavailability .

Result of Action

The compound’s action results in potent antimicrobial activity against certain Gram-positive bacteria . It has shown promising results against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .

Biochemische Analyse

Biochemical Properties

N-(2,4-dimethoxyphenyl)-3-fluorobenzamide has been found to interact with bacterial RNA polymerase (RNAP), inhibiting its function . This interaction involves the compound binding to the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket .

Cellular Effects

The effects of this compound on cells have been studied in the context of its antimicrobial activity. It has been found to display potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It does not display the same level of activity against Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with bacterial RNAP. The compound binds to the switch region of the RNAP, inhibiting its function . This interaction disrupts the process of RNA synthesis in bacteria, leading to the antimicrobial effects observed .

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNXYZRGGOXWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-3-(2,8-dimethylquinoline-4-carbonyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B5576725.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)

![4-{[2-(Propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5576739.png)

![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)

![4-{[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOLE-3-THIOL](/img/structure/B5576749.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5576754.png)

![4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide](/img/structure/B5576756.png)

![N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5576765.png)

![4-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5576785.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(1H-pyrrol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5576787.png)

![1-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-1H-indole](/img/structure/B5576789.png)

![2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5576794.png)